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Compound of Interest

Compound Name: 4,4'-Carbonyldiphthalic anhydride

Cat. No.: B1265871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Carbonyldiphthalic Anhydride, a key chemical intermediate. Known interchangeably as
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), this compound is a fundamental
building block in the synthesis of high-performance polymers such as polyimides. This
document details its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance
(NMR) spectroscopic characteristics, providing a foundational resource for its identification and
utilization in research and development.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for 4,4'-Carbonyldiphthalic
Anhydride, providing a quick reference for spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4,4'-Carbonyldiphthalic Anhydride is characterized by the distinct
absorption bands of an aromatic acid anhydride. While a full spectrum from a single definitive
source is not publicly available, an Attenuated Total Reflectance (ATR) FTIR spectrum has
been recorded by Bio-Rad Laboratories on a Bruker Tensor 27 FT-IR instrument.[1] The
predicted characteristic absorption bands are presented below.
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Wavenumber (cm—?) Intensity Assignment

C=0 Asymmetric Stretch
~1850 Strong

(Anhydride)

C=0 Symmetric Stretch
~1780 Strong )

(Anhydride)
~1610 Medium C=C Aromatic Stretch
~1250 Strong C-O-C Stretch (Anhydride)
~900-650 Medium-Strong Aromatic C-H Bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation
and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectroscopy

The *H NMR spectrum of 4,4'-Carbonyldiphthalic Anhydride has been reported in deuterated
dimethyl sulfoxide (DMSO-de).[1][2]

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

8.96 dd 2H Aromatic H

8.35 d 2H Aromatic H

8.19 d 2H Aromatic H

13C NMR Spectroscopy

A definitive experimental 13C NMR spectrum for 4,4'-Carbonyldiphthalic Anhydride is not
readily available in the public domain.[1] However, based on established chemical shift ranges
for aromatic and carbonyl carbons, the following peaks can be predicted.[1]
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Chemical Shift (ppm) Assighment

~165-185 Anhydride Carbonyl Carbons
~120-140 Aromatic Carbons

~190 Ketone Carbonyl Carbon

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below to ensure

reproducibility and accuracy.

FTIR Spectroscopy (ATR Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR
spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.[1]

Sample Preparation: Place a small amount of the solid 4,4'-Carbonyldiphthalic Anhydride
powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to
ensure good contact between the sample and the crystal. Collect the FTIR spectrum,
typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical spectral
range is 4000—-400 cm~* with a resolution of 4 cm~1.[3]

Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.[1]

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-Carbonyldiphthalic

Anhydride in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).[1] Transfer the

solution to a 5 mm NMR tube.
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e Instrument Setup: The NMR spectra can be recorded on a 300 MHz spectrometer.[2] Place
the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the
solvent and shim the magnetic field to achieve optimal homogeneity.[1]

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence.

e 13C NMR Acquisition: Due to the lower natural abundance and sensitivity of the 3C nucleus,
a larger number of scans and a longer acquisition time are typically required compared to *H
NMR.[1]

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase the resulting spectrum and reference it to the residual solvent peak.[1]

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of 4,4'-
Carbonyldiphthalic Anhydride.

Spectroscopic Analysis of 4,4'-Carbonyldiphthalic Anhydride

4,4'-Carbonyldiphthalic Anhydride Sample

FTIR Spectroscopy NMR Spectroscopy

FTIR Spectrum 1H NMR Spectrum 13C NMR Spectrum
(ATR) (DMSO-d6) (Predicted)

Data Interpretation

Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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